2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-10-2-1-8(3-11(10)15)7-21-13-17-4-9(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXRGNPGDBDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC=C(N2CC(=O)N)CO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of the imidazole derivative with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The thioether linkage and imidazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Imidazole vs. Thiadiazole Derivatives :
- Imidazole Core: The target compound’s imidazole ring is distinct from 1,3,4-thiadiazole derivatives (e.g., compounds 5e–5m in ), which exhibit higher melting points (132–170°C) due to increased rigidity and intermolecular interactions.
- Thiazole-Triazole Hybrids: Compounds like 9a–9e () incorporate triazole and thiazole rings, linked via phenoxymethyl groups. These hybrids often require multi-step syntheses (e.g., click chemistry), contrasting with the target compound’s simpler thioether linkage .
Substituent Effects :
- Chlorobenzyl Groups: Analogs such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ) share a chlorobenzyl thioether group but lack the hydroxymethyl moiety. The 3,4-dichlorobenzyl substitution in the target compound likely increases lipophilicity and metabolic stability compared to mono-chlorinated derivatives .
- Hydroxymethyl Functionality: The hydroxymethyl group at position 5 (target compound) is structurally similar to (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (). This group may improve aqueous solubility and enable hydrogen bonding, a critical factor in pharmacokinetics .
Physical Properties :
The target compound’s lack of reported melting point or yield suggests synthetic challenges, possibly due to the dichlorobenzyl group’s steric bulk or sensitivity of the hydroxymethyl moiety .
Docking and Binding Affinity :
Activity Trends :
- In , acetamides with hydroxymethyl groups (e.g., Entry 58) show moderate bioactivity (value: 5.208), hinting that the target compound’s hydroxymethyl may balance solubility and potency .
Biological Activity
The compound 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a hydroxymethyl group. Its molecular formula is , which indicates potential for various biological activities due to its ability to interact with specific molecular targets.
Structural Characteristics
The structural components of this compound contribute significantly to its biological activity:
- Imidazole Ring : Known for its role in biological systems, the imidazole ring can participate in hydrogen bonding and metal coordination, making it a versatile scaffold in drug design.
- Thioether Linkage : This feature may enhance the compound's lipophilicity and facilitate interactions with biological membranes.
- Hydroxymethyl Group : This group increases solubility and reactivity, potentially improving the compound's bioavailability.
While detailed mechanisms specific to this compound are not fully elucidated, it is hypothesized that the biological activity arises from interactions with enzymes and receptors. The unique functional groups allow for binding that may inhibit enzymatic activity or modulate receptor functions, leading to antimicrobial or anticancer effects. Research on similar imidazole derivatives supports these claims, indicating promising results in inhibiting bacterial growth and cancer cell proliferation .
Biological Activity Data
Research findings suggest that compounds similar to this compound exhibit diverse biological activities. Below is a summary of relevant studies:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Similar imidazole derivatives have shown significant inhibition of bacterial growth . |
| Anticancer Properties | Compounds with imidazole rings often demonstrate cytotoxicity against cancer cell lines . |
| Enzyme Inhibition | Binding affinity studies indicate potential inhibition of specific enzymes . |
Case Studies
Several studies have investigated the biological effects of imidazole derivatives:
- Antimicrobial Studies : A study demonstrated that imidazole derivatives significantly inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
- Cancer Cell Proliferation : Research has shown that certain imidazole compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function .
- Enzyme Interaction Studies : Investigations into enzyme binding revealed that compounds with similar structures can effectively inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in targeted therapies .
Q & A
Q. What are the optimal synthetic routes for 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, considering yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether formation between 3,4-dichlorobenzyl thiol and a hydroxymethyl-substituted imidazole precursor, followed by acetamide coupling. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst optimization : Use of coupling agents like EDCI/HOBt for amide bond formation improves yields .
- Temperature control : Reflux conditions (80–100°C) for imidazole-thiol coupling ensure complete reaction .
Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for purification .
Q. How should researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to confirm the presence of the dichlorobenzyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxymethyl moiety (δ 4.5–4.8 ppm) .
- IR spectroscopy : Detect thioether (C–S stretch at 600–700 cm) and acetamide (N–H bend at 1650 cm) functional groups .
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting imidazole-guanine binding proteins (e.g., kinases) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes or impurities. Strategies include:
- Variable-temperature NMR : Identify rotational barriers in thioether or imidazole moieties causing splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
- HPLC-MS : Detect trace impurities (<2%) that may skew integration values .
Q. What computational methods are recommended to study binding interactions with biological targets?
- Methodological Answer : Combine docking and dynamics simulations:
- Molecular docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., kinase targets) using the compound’s 3D structure .
- MD simulations (GROMACS) : Validate docking results by simulating ligand-protein interactions over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize target proteins .
Q. How can environmental stability and degradation pathways be evaluated for this compound?
- Methodological Answer : Follow OECD guidelines for environmental fate studies:
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; identify byproducts using HRMS .
- Soil/water partitioning : Measure log (octanol-water) and (soil adsorption coefficient) .
Q. What strategies mitigate low solubility in biological assays?
- Methodological Answer : Address solubility limitations via:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group for in situ hydrolysis .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
